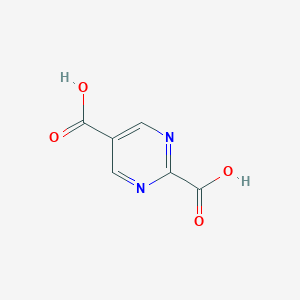

Pyrimidine-2,5-dicarboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrimidine-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVRLVQKXVLRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560691 | |

| Record name | Pyrimidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127527-24-6 | |

| Record name | Pyrimidine-2,5-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Pyrimidine-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Pyrimidine-2,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, functionalized core serves as a valuable scaffold for the design of novel therapeutic agents and functional polymers. This technical guide provides a comprehensive overview of the synthetic routes to this compound, focusing on detailed experimental protocols, quantitative data, and logical workflows. While a direct, one-pot synthesis is not prominently documented in the literature, this guide outlines three plausible multi-step synthetic pathways, each commencing from a different precursor.

Synthetic Strategies

Three primary retrosynthetic approaches have been identified for the synthesis of this compound:

-

Hydrolysis of 2,5-Dicyanopyrimidine: This pathway involves the initial synthesis of a dinitrile precursor, followed by the hydrolysis of both nitrile groups to the corresponding carboxylic acids.

-

Saponification of Diethyl Pyrimidine-2,5-dicarboxylate: This route requires the preparation of the diethyl ester of the target molecule, which is then hydrolyzed to the dicarboxylic acid.

-

Oxidation of 2,5-Dimethylpyrimidine: This approach is based on the synthesis of a dimethyl-substituted pyrimidine, followed by the oxidation of the methyl groups to carboxylic acids.

Each of these pathways presents a unique set of challenges and considerations regarding starting material availability, reaction conditions, and purification strategies. The following sections provide detailed experimental protocols and data for each proposed route.

Pathway 1: From 2,5-Dicyanopyrimidine

This pathway is a viable option if a reliable method for the synthesis of 2,5-dicyanopyrimidine can be established. The subsequent hydrolysis of the dinitrile is a well-established transformation.

Experimental Protocol: Hydrolysis of Dinitriles

Acidic Hydrolysis:

-

Reaction Setup: The dinitrile is heated under reflux with a dilute mineral acid, such as hydrochloric acid.[2]

-

Work-up: After the reaction is complete, the carboxylic acid can often be isolated by cooling the reaction mixture and collecting the precipitated product by filtration. The product can then be purified by recrystallization.

Alkaline Hydrolysis:

-

Reaction Setup: The dinitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[3]

-

Work-up: This method initially forms the disodium salt of the dicarboxylic acid. To obtain the free acid, the reaction mixture is cooled and then acidified with a strong acid (e.g., HCl) until the dicarboxylic acid precipitates. The solid product is then collected by filtration and purified.[2]

Quantitative Data:

| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |

| Reagents | Dilute HCl | NaOH solution, then HCl |

| Conditions | Reflux | Reflux, then acidification |

| Product Form | Dicarboxylic acid | Disodium salt, then dicarboxylic acid |

| Typical Yield | Variable | Generally high |

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Logical Workflow for Pathway 1

Caption: Workflow for the synthesis via dicyanopyrimidine.

Pathway 2: From Diethyl Pyrimidine-2,5-dicarboxylate

This classical approach involves the synthesis of a diester intermediate followed by saponification. The synthesis of related diethyl pyridine-2,5-dicarboxylate is well-documented and can serve as a model.

Experimental Protocol: Saponification of Diethyl Esters

A general and effective method for the saponification of diethyl esters involves heating with a strong base in a mixed aqueous-alcoholic solvent system.[4]

-

Reaction Setup: Dissolve the diethyl pyrimidine-2,5-dicarboxylate in a mixture of methanol (or ethanol) and a 30% aqueous solution of sodium hydroxide.

-

Reaction Conditions: Reflux the mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Isolation: Acidify the aqueous phase with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Purification: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value |

| Base | Sodium Hydroxide (NaOH) |

| Solvent | Methanol/Water |

| Temperature | Reflux |

| Typical Yield | >90% |

Note: This data is based on general saponification procedures and may vary for the specific substrate.[4]

Logical Workflow for Pathway 2

Caption: Workflow for the synthesis via diethyl ester.

Pathway 3: From 2,5-Dimethylpyrimidine

This pathway relies on the oxidation of the methyl groups of a 2,5-dimethylpyrimidine precursor. The synthesis of the starting material and the subsequent oxidation are the key steps.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrimidine (Analogous to 2,5-Dimethylpyrazine)

A common method for the synthesis of 2,5-dimethylpyrazine, which can be adapted for the pyrimidine analogue, involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For 2,5-dimethylpyrimidine, a suitable three-carbon synthon and an amidine would be required. A more direct approach might involve the self-condensation of aminoacetone in the presence of an appropriate nitrogen source.

General Condensation Reaction:

-

Reaction Setup: In a round-bottom flask, dissolve the appropriate three-carbon dicarbonyl or related synthon in a suitable solvent like ethanol.

-

Reagent Addition: Slowly add an equimolar amount of the amidine or ammonia source to the solution with stirring.

-

Reaction Conditions: The reaction may be exothermic and might require cooling. The mixture is then typically stirred at room temperature or heated to drive the cyclization and dehydration.

-

Work-up and Purification: The product is isolated by extraction and purified by distillation or chromatography.

Experimental Protocol: Oxidation of Dimethyl Heterocycles

The oxidation of dimethyl-substituted heterocycles to their corresponding dicarboxylic acids can be achieved using strong oxidizing agents. A patent for the oxidation of 2,5-dimethylpyrazine to 5-methylpyrazine-2-carboxylic acid using potassium permanganate (KMnO₄) provides a relevant example.

-

Reaction Setup: In a reaction vessel, suspend 2,5-dimethylpyrimidine in an aqueous solution.

-

Oxidant Addition: Slowly add a solution of potassium permanganate to the reaction mixture. The reaction is typically carried out in the presence of an inhibitor to control the reactivity.

-

Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30-100°C) for several hours.

-

Work-up: After the reaction, the manganese dioxide byproduct is removed by hot filtration. The filtrate is then concentrated.

-

Isolation: The product is precipitated by acidification with a mineral acid (e.g., sulfuric acid) to a specific pH.

-

Purification: The crude product is collected by filtration and can be further purified by extraction and recrystallization.

Quantitative Data (based on pyrazine oxidation):

| Parameter | Value |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Reaction Temperature | 30-100 °C |

| Reaction Time | 1-10 hours |

| Reported Yield | >60% (for mono-oxidation of dimethylpyrazine) |

Note: The yield for the di-oxidation of 2,5-dimethylpyrimidine may differ.

Logical Workflow for Pathway 3

Caption: Workflow for the synthesis via dimethylpyrimidine.

Conclusion

The synthesis of this compound, while not straightforward, is achievable through several multi-step pathways. The choice of a particular route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. The protocols and workflows provided in this guide offer a solid foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic compound. Further optimization of reaction conditions for each specific step will likely be necessary to achieve high yields and purity.

References

An In-depth Technical Guide to Pyrimidine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,5-dicarboxylic acid is a heterocyclic organic compound incorporating the biologically significant pyrimidine core. While the broader class of pyrimidine derivatives has been extensively explored in medicinal chemistry, specific experimental data for this compound remains limited in publicly accessible literature. This guide provides a comprehensive overview of its known chemical and physical properties, alongside comparative data for its pyridine analogue. It further outlines a plausible synthetic route, expected spectral characteristics, and discusses the potential biological significance of the pyrimidine scaffold in drug discovery.

Core Chemical Properties

This compound is a solid compound with the molecular formula C₆H₄N₂O₄.[1][2] Its structure consists of a pyrimidine ring substituted with two carboxylic acid groups at the 2 and 5 positions. While extensive experimental data is not available, its fundamental properties have been computed and are listed below. For comparative purposes, the experimental data for the analogous compound, pyridine-2,5-dicarboxylic acid, is also provided.

Table 1: Physicochemical Properties

| Property | This compound | Pyridine-2,5-dicarboxylic acid (for comparison) | Reference(s) |

| Molecular Formula | C₆H₄N₂O₄ | C₇H₅NO₄ | [1][2][3] |

| Molecular Weight | 168.11 g/mol | 167.12 g/mol | [1][2][3] |

| CAS Number | 127527-24-6 | 100-26-5 | [1][2][3] |

| Physical Form | Solid | Fine Crystalline Powder | [1] |

| Melting Point | Data not available | 242-247 °C (decomposes) | [4] |

| Boiling Point | Data not available | 295.67 °C (estimated) | [4] |

| Storage Temperature | 2-8 °C (sealed, dry) | Inert atmosphere, 2-8°C | [1] |

Table 2: Computed and Predicted Properties

| Property | This compound | Pyridine-2,5-dicarboxylic acid (predicted) | Reference(s) |

| LogP | -0.127 | 0.2 | [2][4] |

| Topological Polar Surface Area (TPSA) | 100.38 Ų | 87.5 Ų | [2][4] |

| Hydrogen Bond Donors | 2 | 2 | [2][4] |

| Hydrogen Bond Acceptors | 4 | 5 | [2][4] |

| Rotatable Bonds | 2 | 2 | [2][4] |

| pKa₁ | Data not available | 2.46 | [4] |

| pKa₂ | Data not available | 4.84 | [4] |

Table 3: Solubility

| Solvent | This compound | Pyridine-2,5-dicarboxylic acid | Reference(s) |

| Water | Data not available | 1.237 g/L at 25 °C | [4] |

| Ethanol, Methanol | Data not available | Soluble | [4] |

| Aqueous Bases | Data not available | Soluble (forms salts) | [4] |

| DMSO, DMF | Data not available | Soluble | [4] |

Synthesis and Purification

Proposed Experimental Protocol: Hydrolysis of 2,5-Dicyanopyrimidine

This protocol is based on general methodologies for the hydrolysis of nitriles to carboxylic acids.

2.1.1. Materials and Reagents

-

2,5-Dicyanopyrimidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Sodium Hydroxide (NaOH) solution (for pH adjustment)

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (reflux condenser, heating mantle, magnetic stirrer, etc.)

2.1.2. Reaction Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dicyanopyrimidine.

-

Acid Addition: Slowly and carefully add an excess of a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v) to the flask while cooling in an ice bath to manage the exothermic reaction.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to observe the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the acidic solution over crushed ice.

-

Precipitation: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is slightly acidic, which should cause the this compound to precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

2.1.3. Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an alcohol-water mixture.

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

2.1.4. Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Melting Point Determination

-

¹H and ¹³C NMR Spectroscopy

-

FTIR Spectroscopy

-

Mass Spectrometry

Spectral Data

Direct experimental spectral data for this compound are not widely available. However, the expected spectral characteristics can be inferred from the known spectra of related pyrimidine and dicarboxylic acid compounds.

¹H NMR Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyrimidine ring. The exact chemical shifts would be influenced by the electron-withdrawing nature of the two carboxylic acid groups. A broad singlet corresponding to the acidic protons of the carboxylic acids would also be expected, likely at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display six distinct signals:

-

Four signals for the carbon atoms of the pyrimidine ring. The carbons attached to the carboxylic acid groups would be expected at a more downfield chemical shift compared to the other ring carbons.

-

Two signals for the carbonyl carbons of the carboxylic acid groups, which would appear at the most downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

A broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid groups, expected around 1700 cm⁻¹.

-

C-N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.11 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ and other fragments from the pyrimidine ring.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity or signaling pathways of this compound, the pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[5]

The Pyrimidine Scaffold in Drug Development

Derivatives of pyrimidine are known to exhibit a broad spectrum of biological activities, including:

-

Anticancer: As components of nucleobases, pyrimidine analogues can interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

-

Antimicrobial: Many antibacterial and antifungal agents incorporate the pyrimidine ring.

-

Antiviral: Pyrimidine derivatives are crucial in the development of antiviral drugs, including those targeting HIV.

-

Anti-inflammatory: Certain pyrimidine compounds have shown anti-inflammatory properties.

It is plausible that this compound could serve as a scaffold or an intermediate in the synthesis of novel compounds with these or other biological activities.

Activity of the Pyridine Analogue

It is noteworthy that the related compound, pyridine-2,5-dicarboxylic acid , has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT).[4] D-DT is a cytokine involved in inflammatory responses through its interaction with the CD74 receptor.[4] This finding suggests that dicarboxylic acids of six-membered nitrogen-containing heterocycles may have interesting biological targets. However, it is crucial to emphasize that this activity is for a different compound, and any similar activity for this compound would require experimental validation.

Conclusion

This compound represents a chemical entity with potential for further investigation in medicinal chemistry and materials science, owing to its pyrimidine core. This guide has consolidated the available information on its properties and proposed a synthetic route. The significant lack of experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications. The provided comparative data for pyridine-2,5-dicarboxylic acid may serve as a useful reference for such future studies.

References

An In-depth Technical Guide to Pyrimidine-2,5-dicarboxylic Acid (CAS Number: 127527-24-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,5-dicarboxylic acid, identified by CAS number 127527-24-6, is a heterocyclic organic compound featuring a pyrimidine core substituted with two carboxylic acid groups. While the pyrimidine scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, public domain literature and research data on the specific properties and applications of this compound are limited. This guide provides a comprehensive overview of the available physicochemical data for this compound. It also contextualizes its potential utility by discussing the general importance of the pyrimidine nucleus in drug discovery and illustrating a generalized synthetic approach to pyrimidine derivatives.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is primarily derived from chemical supplier catalogs and databases, as extensive experimental characterization is not widely published.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 127527-24-6 | [1][2][3] |

| Molecular Formula | C₆H₄N₂O₄ | [1][2][3] |

| Molecular Weight | 168.11 g/mol | [1][2][3] |

| IUPAC Name | This compound | |

| Synonyms | 2,5-Pyrimidinedicarboxylicacid(9CI) | [1][2][3] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| Purity | ≥95% (as commonly supplied) | [1][3] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 100.38 Ų | [3] |

| LogP | -0.127 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Rotatable Bonds | 2 | [3] |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility in various solvents are not consistently reported in publicly available literature.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the surveyed literature, general methods for the synthesis of pyrimidine carboxylic acid derivatives are well-established. These often involve the cyclocondensation of a C3-biselectrophile with an amidine, urea, or guanidine derivative, followed by functional group manipulations.

Below is a generalized workflow for the synthesis of pyrimidine derivatives, which could be adapted for the synthesis of this compound.

Caption: Generalized workflow for pyrimidine synthesis.

This diagram illustrates a common synthetic strategy where a three-carbon electrophilic unit reacts with a nitrogen-containing synthon to form the core pyrimidine ring. Subsequent chemical modifications would then be necessary to introduce the carboxylic acid functionalities at the 2 and 5 positions. The specific reagents and reaction conditions would need to be determined experimentally.

Biological and Pharmacological Context

There is no specific information in the public domain regarding the biological activity, mechanism of action, or pharmacological properties of this compound.

However, the pyrimidine nucleus is a cornerstone of medicinal chemistry. It is a key structural component of nucleobases (cytosine, thymine, and uracil) and is found in numerous FDA-approved drugs with a wide range of therapeutic applications, including:

-

Anticancer agents (e.g., 5-Fluorouracil, Gemcitabine)

-

Antiviral agents (e.g., Zidovudine, Lamivudine)

-

Antibacterial agents (e.g., Trimethoprim)

-

Antifungal agents (e.g., Flucytosine)

The versatile biological activities of pyrimidine derivatives stem from their ability to interact with a variety of biological targets, often by acting as mimics of endogenous nucleobases or by presenting functional groups in a specific spatial orientation for optimal receptor binding. The dicarboxylic acid functional groups on the pyrimidine scaffold of the title compound could potentially act as bioisosteres for phosphate groups or engage in hydrogen bonding and ionic interactions with enzyme active sites or receptors.

Given the lack of specific data, the potential biological activity of this compound remains speculative and would require empirical investigation. Below is a conceptual workflow for the initial biological screening of a novel chemical entity like this one.

Caption: Conceptual workflow for initial biological screening.

Conclusion

This compound (CAS 127527-24-6) is a commercially available organic compound with a well-defined chemical structure. However, there is a significant lack of publicly available experimental data regarding its physicochemical properties, biological activities, and specific experimental protocols for its synthesis or use. While the pyrimidine scaffold is of high importance in drug discovery, the potential of this specific molecule remains unexplored. This guide serves as a compilation of the currently available information and highlights the need for further research to characterize and evaluate the potential applications of this compound in scientific and drug development endeavors. Researchers are encouraged to conduct their own comprehensive analyses upon acquiring this compound.

References

An In-depth Technical Guide to the Molecular Structure of Pyrimidine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,5-dicarboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with two carboxylic acid groups at positions 2 and 5. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its potential as a building block for novel therapeutic agents and functional materials. Its structural rigidity, hydrogen bonding capabilities, and coordination potential with metal ions make it a versatile scaffold for a variety of applications. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its fundamental properties, detailed geometric parameters, and key experimental protocols for its synthesis and characterization.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₄N₂O₄ | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| CAS Number | 127527-24-6 | [1] |

| PubChem CID | 14470810 | [1] |

| Appearance | Colorless block crystals (as hydrate) | [2] |

Molecular Geometry and Crystal Structure

The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction of its 1.5 hydrate. The pyrimidine ring is approximately planar.[2] The crystallographic data provides the basis for a detailed understanding of its bond lengths, bond angles, and dihedral angles.

Bond Lengths and Angles

The bond lengths and angles within the this compound molecule are crucial for understanding its chemical behavior and potential interactions. The following tables summarize the key intramolecular distances and angles derived from crystallographic data.

Table 1: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| N1 | C2 | 1.339 |

| N1 | C6 | 1.334 |

| C2 | N3 | 1.338 |

| C2 | C7 | 1.512 |

| N3 | C4 | 1.328 |

| C4 | C5 | 1.396 |

| C5 | C6 | 1.395 |

| C5 | C8 | 1.501 |

| C7 | O1 | 1.211 |

| C7 | O2 | 1.314 |

| C8 | O3 | 1.226 |

| C8 | O4 | 1.301 |

Table 2: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | N1 | C2 | 117.2 |

| N1 | C2 | N3 | 126.8 |

| N1 | C2 | C7 | 114.3 |

| N3 | C2 | C7 | 118.9 |

| C4 | N3 | C2 | 114.9 |

| N3 | C4 | C5 | 123.6 |

| C6 | C5 | C4 | 117.3 |

| C6 | C5 | C8 | 121.5 |

| C4 | C5 | C8 | 121.2 |

| N1 | C6 | C5 | 120.1 |

| O1 | C7 | O2 | 123.8 |

| O1 | C7 | C2 | 122.3 |

| O2 | C7 | C2 | 113.8 |

| O3 | C8 | O4 | 124.0 |

| O3 | C8 | C5 | 120.7 |

| O4 | C8 | C5 | 115.3 |

Note: The bond lengths and angles are based on the crystallographic data of this compound 1.5 hydrate (CCDC 1580459) and may vary slightly in different states or environments.

Experimental Protocols

Synthesis of this compound

Step 1: Synthesis of a Dimethyl Pyrimidine-2,5-dicarboxylate Precursor (Adapted General Procedure)

This synthesis involves the reaction of a suitable amidine with dimethyl acetylenedicarboxylate.

Methodology:

-

Dissolve the appropriate amidine hydrochloride in a suitable solvent such as methanol.

-

Add a base (e.g., sodium methoxide) to neutralize the hydrochloride and generate the free amidine.

-

To this solution, add dimethyl acetylenedicarboxylate dropwise at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Hydrolysis to this compound

Methodology:

-

Suspend the dimethyl pyrimidine-2,5-dicarboxylate in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.

-

The dicarboxylic acid will precipitate out of the solution.

-

Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. The following sections outline the expected spectral data and general experimental protocols.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two protons on the pyrimidine ring. The exact chemical shifts will be influenced by the electron-withdrawing nature of the two carboxylic acid groups. The carboxylic acid protons will likely appear as a broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

-

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum should display six distinct signals: four for the carbon atoms of the pyrimidine ring and two for the carboxylic acid carbons. The carboxylic acid carbons are expected to resonate at the most downfield chemical shifts.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a small amount of NaOD).

-

Instrument: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expected FTIR Spectrum: The FTIR spectrum will be characterized by several key absorption bands. A broad O-H stretching band from the carboxylic acid groups is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration from the carboxylic acid groups should appear around 1700 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.

Experimental Protocol for FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Use a standard FTIR spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

-

Expected Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 168. Subsequent fragmentation may involve the loss of one or both carboxylic acid groups. In electrospray ionization (ESI) mass spectrometry, the deprotonated molecule [M-H]⁻ at m/z 167 would be expected in negative ion mode.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic building block, its structural motifs are found in molecules with biological activity. The logical relationship for its potential use in drug discovery often starts with its synthesis and subsequent modification to create a library of derivatives for screening.

Conclusion

This technical guide provides a detailed overview of the molecular structure of this compound, a compound with considerable potential in various scientific fields. The provided data on its molecular geometry, along with the outlined experimental protocols for its synthesis and characterization, serve as a valuable resource for researchers. The structural insights and methodologies presented herein are intended to facilitate further investigation and application of this versatile pyrimidine derivative in the development of new technologies and therapeutic agents.

References

An In-depth Technical Guide to Pyrimidine-2,5-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,5-dicarboxylic acid, with the IUPAC name This compound , is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1][2] As a derivative of pyrimidine, a fundamental component of nucleic acids, this molecule serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds. Its dicarboxylic acid functionality provides reactive sites for further chemical modifications, making it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its relevance within the broader context of pyrimidine metabolism.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 2,5-Pyrimidinedicarboxylic acid, Pyrimidine-2,5-dicarboxylicacid | [1][2] |

| CAS Number | 127527-24-6 | [1][2] |

| Molecular Formula | C₆H₄N₂O₄ | [1][2] |

| Molecular Weight | 168.11 g/mol | [1][2] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

Methodology: Oxidation of 2,5-dimethylpyrimidine

-

Oxidation: In a reaction vessel, 2,5-dimethylpyrimidine is dissolved in an appropriate solvent, such as water or a dilute alkaline solution. A strong oxidizing agent, for example, potassium permanganate (KMnO₄), is then added portion-wise to the solution while monitoring the temperature to control the exothermic reaction. The mixture is stirred until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, the reaction mixture will contain the soluble potassium salt of the dicarboxylic acid and the insoluble manganese dioxide (MnO₂) byproduct. The MnO₂ is removed by filtration.

-

Acidification: The filtrate is then cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate groups, causing the crude this compound to precipitate out of the solution.

-

Purification: The crude product can be further purified by recrystallization. This typically involves dissolving the solid in a minimal amount of hot solvent (e.g., water or an alcohol-water mixture) and allowing it to cool slowly to form crystals. If colored impurities are present, the hot solution can be treated with activated charcoal before filtration.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and then dried under vacuum to yield the final, high-purity this compound.

Biological Context and Signaling Pathways

While specific signaling pathways directly involving this compound have not been extensively documented, its structural similarity to key metabolic intermediates suggests its potential interaction with the de novo pyrimidine synthesis pathway. This pathway is fundamental for the production of pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital biomolecules.

The de novo synthesis of pyrimidines is a highly regulated, multi-step enzymatic process.[3][4][5][][7] The pathway begins with simple precursors like bicarbonate, aspartate, and glutamine and culminates in the formation of uridine monophosphate (UMP), which is the precursor for other pyrimidine nucleotides.[3][4][5][][7]

Below is a diagram illustrating the key steps and enzymes involved in the de novo pyrimidine synthesis pathway.

Caption: The de novo pyrimidine synthesis pathway, highlighting key enzymes and cellular compartments.

Given that many pyrimidine analogs exhibit biological activity by acting as enzyme inhibitors, it is conceivable that this compound or its derivatives could modulate one or more enzymes in this pathway. For instance, its structural features might allow it to act as a competitive or allosteric inhibitor of enzymes such as aspartate transcarbamoylase (ATCase) or dihydroorotate dehydrogenase (DHODH).[3] Such inhibition would disrupt the production of pyrimidine nucleotides, which could be a therapeutic strategy in diseases characterized by rapid cell proliferation, such as cancer.

Furthermore, derivatives of similar dicarboxylic acids, like pyridine-2,4- and -2,5-dicarboxylic acids, have been shown to inhibit proline hydroxylase.[1] This suggests that this compound could be a valuable starting point for developing inhibitors of various enzymes.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its chemical properties make it an attractive scaffold for synthetic chemists, and its relationship to the fundamental pyrimidine biosynthetic pathway suggests a range of possible biological activities. While further research is needed to elucidate its specific mechanisms of action and to develop detailed synthetic protocols, this guide provides a solid foundation for researchers and scientists working with this promising compound. The exploration of its derivatives as potential enzyme inhibitors remains a particularly compelling avenue for future investigation.

References

- 1. CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds - Google Patents [patents.google.com]

- 2. This compound | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. davuniversity.org [davuniversity.org]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 7. bio.libretexts.org [bio.libretexts.org]

A Technical Guide to the Physical Properties of 2,5-Pyrimidinedicarboxylic Acid and its Pyridine Analogue

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 2,5-pyrimidinedicarboxylic acid. It has come to our attention that this compound is often researched in conjunction with its close structural analogue, 2,5-pyridinedicarboxylic acid. Due to the vast difference in the volume of available data for each, this guide will address both compounds to provide a thorough comparative analysis for the scientific community. All quantitative data is presented in clear, tabular formats. Detailed experimental protocols for key characterization methods are also provided, alongside graphical representations of relevant biological pathways and experimental workflows.

Introduction to 2,5-Pyrimidinedicarboxylic Acid and 2,5-Pyridinedicarboxylic Acid

2,5-Pyrimidinedicarboxylic acid is a heterocyclic organic compound containing a pyrimidine ring substituted with two carboxylic acid groups. Its structural isomer, 2,5-pyridinedicarboxylic acid (also known as isocinchomeronic acid), features a pyridine ring instead. While structurally similar, the presence of an additional nitrogen atom in the pyrimidine ring can significantly influence the physicochemical properties and biological activities of the molecule. The available research indicates that 2,5-pyridinedicarboxylic acid has been more extensively studied, particularly for its role as a selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme implicated in inflammatory diseases and cancer.

Quantitative Physical Properties

The known physical properties of both 2,5-pyrimidinedicarboxylic acid and 2,5-pyridinedicarboxylic acid are summarized in the tables below for ease of comparison.

Table 1: Physical Properties of 2,5-Pyrimidinedicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₄N₂O₄ | [1] |

| Molecular Weight | 168.11 g/mol | [1] |

| Appearance | Colorless block crystals (as 1.5 hydrate) | [2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Crystal System | Orthorhombic (as 1.5 hydrate) | [2] |

| Space Group | C222₁ (as 1.5 hydrate) | [2] |

Table 2: Physical Properties of 2,5-Pyridinedicarboxylic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₅NO₄ | [3][4] |

| Molecular Weight | 167.12 g/mol | [3][4] |

| Appearance | White to off-white or yellow to green crystalline powder | [5][6][7] |

| Melting Point | 242-247 °C (decomposition) | [3][5] |

| Boiling Point | 295.67 °C (rough estimate) | [5] |

| Solubility | Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO, methanol) | [6] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and verification of scientific findings. Below are protocols for the synthesis and characterization of these compounds.

Synthesis and Crystallization of 2,5-Pyrimidinedicarboxylic Acid (1.5 Hydrate)

A reported method for obtaining single crystals of 2,5-pyrimidinedicarboxylic acid 1.5 hydrate involves the slow evaporation of an ethanol solution.[2]

-

Synthesis : The parent compound, pyrimidine-2,5-dicarboxylic acid, is synthesized as a ligand for the construction of metal-organic frameworks (MOFs).[2]

-

Crystallization : Colorless block crystals of the 1.5 hydrate were obtained by the slow evaporation of an ethanol solution of the synthesized compound at room temperature over a period of two weeks.[2]

Purification of 2,5-Pyridinedicarboxylic Acid by Crystallization

A standard method for the purification of 2,5-pyridinedicarboxylic acid is through crystallization.[5][7]

-

Procedure : The compound can be crystallized from hot water or dilute hydrochloric acid.[5][7] The process typically involves dissolving the crude product in the minimum amount of hot solvent and then allowing the solution to cool slowly, leading to the formation of purified crystals.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

-

Apparatus : A standard melting point apparatus, such as a capillary tube-based instrument (e.g., Mel-Temp) or a differential scanning calorimeter (DSC), is used.

-

Procedure (Capillary Method) : A small, dry sample of the crystalline powder is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range over which the substance melts is recorded. For a pure substance, this range is typically narrow. The observed melting point with decomposition for 2,5-pyridinedicarboxylic acid indicates that the compound breaks down at its melting point.[3][5]

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystal.

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. For the crystal structure determination of 2,5-pyrimidinedicarboxylic acid 1.5 hydrate, data was collected at a temperature of 296(2) K.[2]

-

Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates and other crystallographic parameters.[2]

Biological Activity and Signaling Pathway

2,5-Pyridinedicarboxylic acid has been identified as a bioactive and highly selective inhibitor of D-dopachrome tautomerase (D-DT), a cytokine involved in inflammatory responses.[8][9] D-DT, along with its homolog macrophage migration inhibitory factor (MIF), activates the cell surface receptor CD74, initiating downstream signaling cascades.

The diagram below illustrates the signaling pathway involving D-DT and MIF, and the inhibitory action of 2,5-pyridinedicarboxylic acid on the D-DT-mediated pathway.

General Experimental Workflow for Physical Property Characterization

The following diagram outlines a logical workflow for the characterization of the physical properties of a synthesized chemical compound.

References

- 1. This compound | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,5-Pyridinedicarboxylic acid 98 100-26-5 [sigmaaldrich.com]

- 4. 2,5-Pyridinedicarboxylic acid | C7H5NO4 | CID 7493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-PYRIDINEDICARBOXYLIC ACID CAS#: 100-26-5 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 2,5-PYRIDINEDICARBOXYLIC ACID | 100-26-5 [chemicalbook.com]

- 8. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis and Characterization of Pyrimidine-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,5-dicarboxylic acid is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its rigid structure and the presence of two carboxylic acid moieties make it a versatile building block for the synthesis of novel therapeutic agents and coordination polymers. This technical guide provides a comprehensive overview of the key properties, a detailed experimental protocol for its synthesis, and a summary of its characterization data.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various sources.[1][2][3] This data is crucial for its identification, purification, and application in further synthetic endeavors.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₄N₂O₄ | [1][3] |

| Molecular Weight | 168.11 g/mol | [1][3] |

| CAS Number | 127527-24-6 | [1][3] |

| Appearance | Colorless block crystals | [2] |

| Purity | ≥95% | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [3] |

| Elemental Analysis | C: 42.87%, H: 2.40%, N: 16.66% (Calculated) | [2] |

| C: 42.45%, H: 2.63%, N: 16.43% (Found) | [2] | |

| InChI | 1S/C6H4N2O4/c9-5(10)3-1-7-4(6(11)12)8-2-3/h1-2H,(H,9,10)(H,11,12) | [1] |

| InChIKey | PIVRLVQKXVLRCA-UHFFFAOYSA-N | [1] |

| SMILES | C1=C(C=NC(=N1)C(=O)O)C(=O)O | [1] |

Synthesis of this compound

While a singular, seminal "discovery" paper is not prominent in the literature, the synthesis of this compound can be achieved through the hydrolysis of its corresponding esters. A general and effective method involves the synthesis of a 2-substituted pyrimidine-5-carboxylic ester, followed by hydrolysis of the ester group and oxidation of the substituent at the 2-position. A common precursor is a 2-alkyl or 2-aryl pyrimidine-5-carboxylate.

Experimental Protocol: A Two-Step Synthetic Approach

This protocol outlines a plausible route for the synthesis of this compound, based on established methods for the synthesis of related pyrimidine derivatives.[4][5][6]

Step 1: Synthesis of Ethyl 2-Methylpyrimidine-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetamidine hydrochloride (1.1 equivalents) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.0 equivalent) in ethanol. Stir for 30 minutes at room temperature.

-

Condensation: Add diethyl 2-(ethoxymethylene)malonate (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield ethyl 2-methylpyrimidine-5-carboxylate.

Step 2: Oxidation to this compound

-

Oxidation: In a round-bottom flask, suspend the ethyl 2-methylpyrimidine-5-carboxylate (1.0 equivalent) in an aqueous solution of potassium permanganate (KMnO₄, 3.0-4.0 equivalents).

-

Heating: Heat the mixture at 80-90°C with vigorous stirring for 4-6 hours. The disappearance of the purple color of permanganate indicates the progression of the reaction.

-

Filtration: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

-

Acidification: Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of 2-3.

-

Precipitation and Isolation: A white precipitate of this compound will form. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration.

-

Drying: Wash the collected solid with cold water and dry under vacuum to yield the final product.

Experimental and Logical Workflows

The synthesis of this compound can be visualized as a sequential process, starting from simple precursors and proceeding through key intermediates.

Caption: Synthetic workflow for this compound.

Biological Significance

Derivatives of pyrimidine are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] While the specific biological roles of this compound are not as extensively studied as some of its analogues, its structural motifs are present in various biologically active molecules. The dicarboxylic acid functionality allows for the synthesis of amides, esters, and coordination complexes, making it a valuable scaffold for the development of new therapeutic agents.[7] It is important to distinguish this compound from pyridine-2,5-dicarboxylic acid (isocinchomeronic acid), which has been identified as a selective inhibitor of D-dopachrome tautomerase (D-DT), an enzyme involved in inflammatory responses.[9][10]

Conclusion

This compound represents a valuable chemical entity with potential for further exploration in drug discovery and material science. The synthetic protocol provided, based on established chemical principles, offers a reliable method for its preparation in a laboratory setting. The comprehensive data table and workflow diagrams serve as a useful resource for researchers working with this compound and its derivatives. Further investigation into the biological activities and material applications of this compound is warranted.

References

- 1. This compound | C6H4N2O4 | CID 14470810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into Pyrimidine-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,5-dicarboxylic acid, a heterocyclic compound incorporating the pyrimidine core, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies of this compound, offering insights into its structural, electronic, and spectroscopic properties. Through the integration of experimental data and computational modeling, this document aims to furnish researchers with the foundational knowledge required for the strategic design of novel derivatives and materials. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental and computational protocols are provided. Visual diagrams generated using Graphviz are included to illustrate key workflows and conceptual relationships.

Introduction

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including nucleobases, vitamins, and numerous pharmaceuticals. The substitution of this core with carboxylic acid functional groups, as in this compound, imparts unique chemical characteristics that are advantageous for various applications, such as the synthesis of metal-organic frameworks (MOFs), coordination polymers, and as a precursor for novel drug candidates. Understanding the intrinsic properties of this molecule at a theoretical level is paramount for its effective utilization. This guide delves into the molecular structure, electronic properties, and vibrational spectroscopy of this compound through a combination of existing experimental data and theoretical calculations.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction of its 1.5 hydrate form.[1] Additionally, theoretical calculations employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory provide the optimized geometry of the molecule in the gaseous phase. A comparison of the experimental and theoretical geometric parameters offers valuable insights into the effects of the crystalline environment.

Table 1: Selected Experimental and Theoretical Bond Lengths (Å)

| Bond | Experimental (Å)[1] | Theoretical (Å) |

| N1-C2 | 1.335 | 1.338 |

| C2-N3 | 1.331 | 1.335 |

| N3-C4 | 1.332 | 1.336 |

| C4-C5 | 1.398 | 1.401 |

| C5-C6 | 1.402 | 1.405 |

| C6-N1 | 1.339 | 1.342 |

| C2-C7 | 1.501 | 1.505 |

| C7-O1 | 1.254 | 1.215 (C=O) |

| C7-O2 | 1.258 | 1.352 (C-OH) |

| C5-C8 | 1.508 | 1.512 |

| C8-O3 | 1.251 | 1.216 (C=O) |

| C8-O4 | 1.262 | 1.353 (C-OH) |

Table 2: Selected Experimental and Theoretical Bond Angles (°) and Dihedral Angles (°)

| Angle | Experimental (°)[1] | Theoretical (°) |

| C6-N1-C2 | 117.8 | 117.5 |

| N1-C2-N3 | 125.2 | 125.5 |

| C2-N3-C4 | 117.5 | 117.2 |

| N3-C4-C5 | 121.3 | 121.0 |

| C4-C5-C6 | 117.9 | 118.2 |

| C5-C6-N1 | 120.3 | 120.6 |

| N1-C2-C7 | 115.4 | 115.0 |

| N3-C2-C7 | 119.4 | 119.5 |

| C4-C5-C8 | 120.8 | 120.5 |

| C6-C5-C8 | 121.3 | 121.3 |

| O1-C7-O2 | 123.5 | 124.8 |

| O3-C8-O4 | 123.8 | 124.5 |

| Dihedral Angle | Experimental (°) [1] | Theoretical (°) |

| N1-C2-C7-O1 | 175.2 | 178.9 |

| C4-C5-C8-O3 | 4.5 | 2.1 |

Electronic Properties

The electronic characteristics of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial for understanding its reactivity and intermolecular interactions. These properties have been investigated using DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and kinetic stability.[2]

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -2.18 |

| HOMO-LUMO Gap (ΔE) | 5.07 |

A larger HOMO-LUMO gap suggests higher stability and lower reactivity.[2]

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges, offering insights into the electrostatic potential and the sites susceptible to nucleophilic or electrophilic attack.

Table 4: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| N1 | -0.62 |

| C2 | 0.85 |

| N3 | -0.65 |

| C4 | 0.15 |

| C5 | -0.21 |

| C6 | 0.18 |

| C7 (carboxyl at 2) | 0.91 |

| O1 (carbonyl at 2) | -0.58 |

| O2 (hydroxyl at 2) | -0.69 |

| H (hydroxyl at 2) | 0.45 |

| C8 (carboxyl at 5) | 0.93 |

| O3 (carbonyl at 5) | -0.59 |

| O4 (hydroxyl at 5) | -0.70 |

| H (hydroxyl at 5) | 0.46 |

The calculated charges indicate that the carbonyl carbons are highly electrophilic, while the nitrogen and oxygen atoms are nucleophilic centers.

Spectroscopic Properties

Spectroscopic analysis is essential for the characterization and identification of this compound. Theoretical calculations can predict the vibrational and nuclear magnetic resonance spectra, which can be correlated with experimental data.

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies can be used to assign the characteristic peaks in the experimental FT-IR spectrum. The theoretical spectrum reveals key vibrational modes associated with the pyrimidine ring and the carboxylic acid functional groups.

Table 5: Calculated and Experimental FT-IR Vibrational Frequencies (cm⁻¹)

| Assignment | Theoretical (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | 2500-3000 (broad) |

| C-H stretch (aromatic) | 3050-3150 |

| C=O stretch (carboxylic acid) | 1720, 1695 |

| C=N and C=C stretch (pyrimidine ring) | 1610, 1580, 1470 |

| O-H in-plane bend | 1420 |

| C-O stretch | 1290 |

| O-H out-of-plane bend | 920 |

NMR Spectroscopy

Theoretical calculations of NMR chemical shifts provide a powerful tool for structural elucidation. The calculated ¹H and ¹³C chemical shifts for this compound are presented below.

Table 6: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |

| H4 | 8.95 | C2 | 155.2 |

| H6 | 9.32 | C4 | 123.8 |

| COOH (at 2) | 13.5 (broad) | C5 | 140.1 |

| COOH (at 5) | 13.8 (broad) | C6 | 158.9 |

| C7 (carboxyl at 2) | 165.4 | ||

| C8 (carboxyl at 5) | 166.1 |

Experimental and Computational Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, followed by oxidation of precursor substituents to carboxylic acids. A generalized protocol is outlined below.

Protocol: Synthesis via Condensation and Oxidation

-

Condensation: React diethyl 2-formylsuccinate with formamidine acetate in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is typically refluxed for several hours.

-

Cyclization: The initial condensation product undergoes cyclization to form a dihydropyrimidine derivative.

-

Aromatization: The dihydropyrimidine is aromatized by treatment with an oxidizing agent like N-bromosuccinimide (NBS) or air.

-

Hydrolysis: The resulting diethyl pyrimidine-2,5-dicarboxylate is hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the product.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture.

Computational Methodology

The theoretical data presented in this guide were obtained using the following computational protocol.

Protocol: Density Functional Theory (DFT) Calculations

-

Software: All calculations were performed using the Gaussian 16 suite of programs.

-

Method: The molecular geometry of this compound was optimized using the B3LYP hybrid functional.

-

Basis Set: The 6-311++G(d,p) basis set was employed for all atoms.

-

Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical FT-IR spectrum.

-

Electronic Properties: Frontier molecular orbitals (HOMO and LUMO) and Mulliken atomic charges were calculated from the optimized geometry.

-

NMR Calculations: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) as the reference standard.

Visualizations

The following diagrams, generated using the DOT language, provide a visual representation of key concepts discussed in this guide.

Caption: Proposed synthesis workflow for this compound.

Caption: Relationship between molecular structure and theoretical properties.

Conclusion

This technical guide has provided a detailed theoretical examination of this compound, integrating experimental structural data with comprehensive computational analyses. The tabulated quantitative data on its geometry, electronic structure, and spectroscopic properties offer a valuable resource for researchers. The provided protocols for synthesis and computation serve as a practical starting point for further investigations. The insights gained from these theoretical studies are anticipated to facilitate the rational design of novel this compound derivatives for a wide range of applications in medicinal chemistry and materials science.

References

Spectroscopic Characterization of Pyrimidine-2,5-dicarboxylic Acid: A Technical Guide

Introduction

Pyrimidine-2,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural resemblance to biologically important molecules and its potential as a building block for coordination polymers and metal-organic frameworks. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted NMR data is based on the known spectrum of 2,5-pyridinedicarboxylic acid, with adjustments for the electronic effects of the second nitrogen atom in the pyrimidine ring. The presence of a second nitrogen atom is expected to deshield the adjacent protons and carbons, resulting in a downfield shift.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-4 | ~9.3 - 9.5 | Doublet | J(H4, H6) = ~2-3 | Proton adjacent to both N and a carboxyl group |

| H-6 | ~9.1 - 9.3 | Doublet | J(H6, H4) = ~2-3 | Proton adjacent to one N and a carboxyl group |

| COOH | >12.0 | Broad Singlet | - | Carboxylic acid protons |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~165 - 170 | Carboxylic acid carbon |

| C-5 | ~163 - 168 | Carboxylic acid carbon |

| C-4 | ~158 - 162 | Aromatic carbon adjacent to N |

| C-6 | ~155 - 159 | Aromatic carbon adjacent to N |

| C-2 (ring) | ~150 - 155 | Aromatic carbon between two N atoms |

| C-5 (ring) | ~125 - 130 | Aromatic carbon |

Note: Spectra are typically recorded in DMSO-d₆ to ensure the solubility of the diacid and to observe the exchangeable carboxylic acid protons.

Table 2: Predicted Infrared (IR) Absorption Bands

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional groups and the pyrimidine ring.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 | O-H stretch (broad) | Carboxylic acid |

| 1680 - 1720 | C=O stretch | Carboxylic acid |

| 1570 - 1620 | C=N and C=C stretching | Pyrimidine ring |

| 1400 - 1450 | C-O-H bend | Carboxylic acid |

| 1200 - 1300 | C-O stretch | Carboxylic acid |

| 700 - 800 | C-H out-of-plane bending | Aromatic ring |

Table 3: Predicted Mass Spectrometry (MS) Data

The mass spectrum, typically acquired using electrospray ionization (ESI), would confirm the molecular weight and provide structural information through fragmentation patterns.

| m/z Value | Interpretation |

| 169.02 | [M+H]⁺ (Calculated for C₆H₅N₂O₄⁺) |

| 167.01 | [M-H]⁻ (Calculated for C₆H₃N₂O₄⁻) |

| 124.02 | [M-COOH]⁺ or [M-H-CO₂]⁻ |

| 79.02 | Fragmentation of the pyrimidine ring |

Note: The molecular weight of this compound (C₆H₄N₂O₄) is 168.11 g/mol .[1]

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[2]

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

To confirm the presence of exchangeable carboxylic acid protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the COOH protons will disappear or significantly diminish.[2]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer is used.[3]

-

-

Data Acquisition:

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.[4]

-

-

Instrumentation:

-

A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of compound. This can be coupled with a liquid chromatography system (LC-MS) for sample introduction.[4]

-

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.[4]

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Crystal Structure of Pyrimidine-2,5-dicarboxylic Acid

This guide provides a comprehensive overview of the crystal structure of Pyrimidine-2,5-dicarboxylic acid, tailored for researchers, scientists, and professionals in drug development. The information is compiled from published crystallographic data.

Introduction

This compound is a heterocyclic compound that serves as a versatile building block in supramolecular chemistry and materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs).[1] Its structural rigidity and the presence of multiple coordination sites (nitrogen atoms of the pyrimidine ring and oxygen atoms of the carboxyl groups) make it an interesting ligand for the construction of novel coordination polymers with potentially useful functional properties.[1] Understanding its crystal structure is fundamental to predicting and controlling the assembly of such materials.

Molecular and Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction, revealing a hydrated form, specifically this compound 1.5 hydrate.[1] The asymmetric unit of the crystal consists of one molecule of this compound and one and a half water molecules.[1]

The pyrimidine ring is essentially planar. The molecular conformation is defined by the torsion angles involving the carboxylic acid groups relative to the pyrimidine ring. The O3—C6—C5—C3 and O1—C1—C2—N4 torsion angles are 3.3° and 6.7°, respectively, indicating that the carboxylic acid groups are nearly coplanar with the pyrimidine ring.[1] In the crystal, the molecules are linked by O—H···O, O—H···N, and C—H···O hydrogen bonds, forming a three-dimensional network.[1]

The crystallographic data for this compound 1.5 hydrate are summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₆H₄N₂O₄ · 1.5H₂O |

| Formula Weight | 195.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | C222₁ (No. 20) |

| a (Å) | 4.7425(3) |

| b (Å) | 12.5852(9) |

| c (Å) | 26.5080(18) |

| V (ų) | 1582.14(19) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Rgt(F) | 0.0377 |

| wRref(F²) | 0.1064 |

The bond lengths and angles within the this compound molecule are consistent with those reported for similar pyrimidine carboxylic acid derivatives.[1]

Experimental Protocols

The single crystals of this compound 1.5 hydrate were obtained as a by-product during the synthesis of a metal-organic framework.[1] The synthesis involved the reaction of this compound. The filtrate from this reaction was left undisturbed at room temperature. Colorless block-like crystals were obtained through the slow evaporation of the ethanol solution over a period of two weeks.[1]

A colorless block crystal with dimensions 0.24 × 0.18 × 0.16 mm was selected for X-ray diffraction analysis.[1] Data collection was performed on a Bruker APEX-II diffractometer using Mo Kα radiation.[1] The data were collected using φ and ω-scans.[1] The crystal structure was solved and refined using the SHELX programs.[1] All hydrogen atoms were placed in calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the determination of the crystal structure of this compound.

Biological Significance

While the primary focus of the available literature on this compound is on its structural role in materials science, pyrimidine derivatives, in general, are known to exhibit a wide range of biological activities.[2] These activities include antibacterial, antifungal, antiviral, and antitumor properties.[2][3] The structural information presented here could be valuable for the rational design of novel pyrimidine-based therapeutic agents. However, there is no specific signaling pathway associated with this compound reported in the reviewed literature.

References

Solubility Profile of Pyrimidine-2,5-dicarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of pyrimidine-2,5-dicarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its solubility in various solvents, provides comprehensive experimental protocols for solubility determination, and presents a generalized workflow for these procedures.

Core Concepts in Solubility

The solubility of a solid compound like this compound in a liquid solvent is governed by the principle "like dissolves like." This relates to the polarity of the solute and the solvent. This compound possesses both polar (carboxylic acid groups, nitrogen atoms) and non-polar (aromatic ring) characteristics, leading to a varied solubility profile. Its ability to act as a hydrogen bond donor and acceptor plays a significant role in its interaction with protic solvents. In basic solutions, it can deprotonate to form a more soluble salt.

Solubility Data